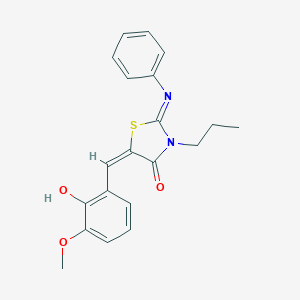
5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is a thiazolidine derivative compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as HL-235 and has been extensively studied for its pharmacological properties.
作用机制
The mechanism of action of 5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating various signaling pathways in the cells. The compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating glucose and lipid metabolism. It has also been shown to inhibit the NF-κB pathway, which is involved in regulating inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one are diverse. The compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It has also been shown to reduce inflammation and improve glucose metabolism in animal models of diabetes. The compound has been shown to have antioxidant properties and can protect cells from oxidative stress.
实验室实验的优点和局限性
The advantages of using 5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one in lab experiments are numerous. The compound is relatively easy to synthesize and has been extensively studied for its pharmacological properties. The compound is also stable and can be stored for extended periods. However, the compound has some limitations in lab experiments. The compound is insoluble in water and requires the use of organic solvents for its preparation. This can limit its use in some experiments.
未来方向
The future directions for the study of 5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one are vast and varied. The compound has shown potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. Further studies are needed to elucidate the mechanism of action of the compound and to optimize its pharmacological properties. The compound can also be modified to improve its solubility and bioavailability. Further studies can also be conducted to investigate the potential toxicological effects of the compound. Overall, the study of 5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one holds great promise for the development of novel therapeutics for various diseases.
合成方法
The synthesis of 5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2-hydroxy-3-methoxybenzaldehyde and thiosemicarbazide in the presence of acetic acid to form 2-(2-hydroxy-3-methoxybenzylidene) hydrazinecarbothioamide. This intermediate is then reacted with propyl bromide and potassium hydroxide to form 2-(2-hydroxy-3-methoxybenzylidene)-N-propylhydrazinecarbothioamide. The final step involves the reaction of this intermediate with phenyl isothiocyanate to form 5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one.
科学研究应用
The scientific research application of 5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is vast and varied. This compound has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. The compound has been shown to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to have anti-inflammatory and anti-diabetic properties by reducing inflammation and improving glucose metabolism.
属性
产品名称 |
5-(2-Hydroxy-3-methoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C20H20N2O3S |
分子量 |
368.5 g/mol |
IUPAC 名称 |
(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-phenylimino-3-propyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H20N2O3S/c1-3-12-22-19(24)17(13-14-8-7-11-16(25-2)18(14)23)26-20(22)21-15-9-5-4-6-10-15/h4-11,13,23H,3,12H2,1-2H3/b17-13+,21-20? |
InChI 键 |
GHQKAXCGUHYHPR-AVZIYLOQSA-N |
手性 SMILES |
CCCN1C(=O)/C(=C\C2=C(C(=CC=C2)OC)O)/SC1=NC3=CC=CC=C3 |
SMILES |
CCCN1C(=O)C(=CC2=C(C(=CC=C2)OC)O)SC1=NC3=CC=CC=C3 |
规范 SMILES |
CCCN1C(=O)C(=CC2=C(C(=CC=C2)OC)O)SC1=NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-(4-bromo-3-methylphenyl)-N'-{2-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B298501.png)

![1-[4-(benzyloxy)phenyl]-N-[4-(2-methylpropoxy)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B298506.png)
![(2E,5Z)-5-(3,4-dimethoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B298508.png)
![5-[(5-Bromo-2-furyl)methylene]-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298511.png)
![(2E,5Z)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B298512.png)
![5-(5-Bromo-2,4-dimethoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298513.png)
![5-(4-Hydroxy-3-methoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B298515.png)
![2-[(4-methoxyphenyl)imino]-3-propyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B298516.png)
![5-(5-Bromo-2-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298517.png)